molecular formula C24H38N2O2 B14991573 2-(4-Tert-butylphenoxy)-1-{2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethanone

2-(4-Tert-butylphenoxy)-1-{2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethanone

Cat. No.: B14991573
M. Wt: 386.6 g/mol
InChI Key: HBCJKKJEHFEPNA-UHFFFAOYSA-N
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Description

2-(4-TERT-BUTYLPHENOXY)-1-{2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE is a complex organic compound with a unique structure that includes a tert-butylphenoxy group and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-TERT-BUTYLPHENOXY)-1-{2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the reaction of 4-tert-butylphenol with an appropriate alkylating agent to introduce the phenoxy groupThe final step often involves the coupling of the intermediate products under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-TERT-BUTYLPHENOXY)-1-{2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products .

Scientific Research Applications

2-(4-TERT-BUTYLPHENOXY)-1-{2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-TERT-BUTYLPHENOXY)-1-{2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-((4-tert-Butylphenyl)(phenyl(piperidin-1-yl)phosphoryl)methyl)piperidine
  • 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
  • 4-tert-Butylpyridine

Uniqueness

Compared to similar compounds, 2-(4-TERT-BUTYLPHENOXY)-1-{2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C24H38N2O2

Molecular Weight

386.6 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-1-[2-(2-piperidin-1-ylethyl)piperidin-1-yl]ethanone

InChI

InChI=1S/C24H38N2O2/c1-24(2,3)20-10-12-22(13-11-20)28-19-23(27)26-17-8-5-9-21(26)14-18-25-15-6-4-7-16-25/h10-13,21H,4-9,14-19H2,1-3H3

InChI Key

HBCJKKJEHFEPNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)N2CCCCC2CCN3CCCCC3

Origin of Product

United States

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